Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester
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Overview
Description
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester is an organophosphorus compound with the molecular formula C8H16Cl3O3P and a molecular weight of 297.54 g/mol . This compound is characterized by the presence of a phosphonic acid group, an ethyl ester, and a trichloropentyl group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic acid ethyl 5,5,5-trichloropentyl ester typically involves the reaction of methylphosphonic acid with ethyl alcohol and 5,5,5-trichloropentanol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{P(O)(OH)}_2 + \text{C}_2\text{H}_5\text{OH} + \text{C}_5\text{H}_8\text{Cl}_3\text{OH} \rightarrow \text{C}8\text{H}{16}\text{Cl}_3\text{O}_3\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methylphosphonic acid ethyl 5,5,5-trichloropentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The trichloropentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: A simpler analog with the formula CH3P(O)(OH)2.
Ethyl methylphosphonate: Another related compound with the formula CH3P(O)(OH)OC2H5.
Uniqueness
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester is unique due to the presence of the trichloropentyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
38672-36-5 |
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Molecular Formula |
C8H16Cl3O3P |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
1,1,1-trichloro-5-[ethoxy(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C8H16Cl3O3P/c1-3-13-15(2,12)14-7-5-4-6-8(9,10)11/h3-7H2,1-2H3 |
InChI Key |
BMRYAQIUSSCJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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